N-bencilacetato de 2-(3-aminoazetidin-1-il)

Descripción general

Descripción

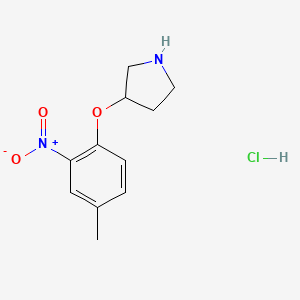

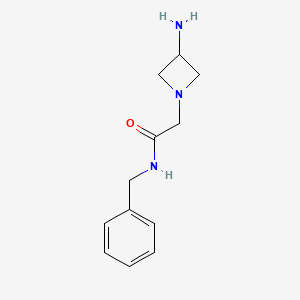

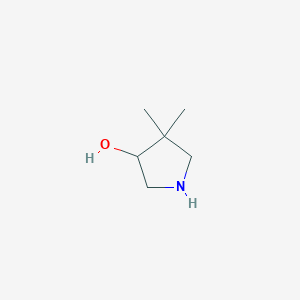

The compound “2-(3-aminoazetidin-1-yl)-N-benzylacetamide” belongs to the class of organic compounds known as azetidines . Azetidines are compounds containing an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom and three carbon atoms .

Molecular Structure Analysis

The molecular structure of “2-(3-aminoazetidin-1-yl)-N-benzylacetamide” would consist of an azetidine ring attached to a benzyl group through an acetamide linkage . The presence of the amine group and the benzyl group could potentially influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted for “2-(3-aminoazetidin-1-yl)-N-benzylacetamide” include its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación

Química medicinal y diseño de fármacos

N-bencilacetato de 2-(3-aminoazetidin-1-il): ha demostrado potencial en el campo de la química medicinal, particularmente en el diseño de nuevos compuestos farmacéuticos. Su estructura es similar a la de los antibióticos β-lactámicos, que son cruciales para su actividad antibacteriana . Los investigadores están explorando su uso en la creación de nuevos compuestos que pueden servir como agonistas de alta afinidad del receptor de histamina H3 no imidazol, potencialmente útiles para el tratamiento de trastornos del sistema nervioso central .

Investigación bioquímica

En bioquímica, este compuesto se está estudiando por su papel en la inhibición enzimática y la interacción proteica. Es parte de la familia de la azetidina, que es conocida por su incorporación a péptidos que pueden inhibir enzimas o modular las interacciones proteína-proteína . Esto puede conducir a nuevas ideas sobre los procesos celulares y el desarrollo de agentes terapéuticos.

Farmacología

Farmacológicamente, N-bencilacetato de 2-(3-aminoazetidin-1-il) se está investigando por su potencial terapéutico. Se ha identificado como parte de compuestos que interactúan con el receptor de histamina H3, que juega un papel en varios procesos fisiológicos como el sueño, la cognición y la regulación del apetito . Esto lo convierte en un candidato para el desarrollo de fármacos que se dirigen a estos procesos.

Aplicaciones industriales

Las aplicaciones industriales de este compuesto están relacionadas con su papel en la síntesis de entidades químicas más complejas. Sirve como bloque de construcción en la síntesis de varios polímeros y materiales con aplicaciones potenciales en revestimientos, adhesivos y otros materiales especializados.

Investigación de síntesis química

En el ámbito de la síntesis química, N-bencilacetato de 2-(3-aminoazetidin-1-il) es valioso por su reactividad. Se utiliza en la síntesis de derivados de pirimidina, que son importantes en el desarrollo de fármacos y agroquímicos. Su perfil de reactividad único permite la creación de diversas estructuras químicas, lo que puede conducir a nuevos descubrimientos en química sintética .

Estudios ambientales

Si bien las aplicaciones directas en estudios ambientales no están bien documentadas, compuestos como N-bencilacetato de 2-(3-aminoazetidin-1-il) se pueden utilizar en toxicología ambiental como sustancias de referencia. Ayudan a comprender el destino ambiental de compuestos similares y a evaluar el impacto de los productos químicos fabricados por el hombre en los ecosistemas.

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 2-azetidinones containing anthraquinone moiety, have shown cytotoxicity against various human cancer cell lines .

Mode of Action

Related compounds, such as 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, have been identified as high-affinity non-imidazole histamine h3 receptor agonists . This suggests that 2-(3-aminoazetidin-1-yl)-N-benzylacetamide may interact with its targets in a similar manner, leading to changes in cellular activity.

Biochemical Pathways

Related compounds have been shown to interact with the histamine h3 receptor, which regulates the release of several neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine . This interaction could potentially affect various physiological processes such as sleep-wake regulation, cognition, and food intake .

Pharmacokinetics

A related compound, vuf16839 (14d), has been reported to have nanomolar on-target activity with weak activity on cytochrome p450 enzymes and good metabolic stability . This suggests that 2-(3-aminoazetidin-1-yl)-N-benzylacetamide may have similar properties, which could impact its bioavailability.

Result of Action

Related compounds have demonstrated cytotoxicity against various human cancer cell lines , suggesting that 2-(3-aminoazetidin-1-yl)-N-benzylacetamide may have similar effects.

Análisis Bioquímico

Biochemical Properties

2-(3-aminoazetidin-1-yl)-N-benzylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with histamine H3 receptors, acting as a partial agonist . This interaction is crucial in modulating neurotransmitter release in the central nervous system. Additionally, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide exhibits binding affinity towards cytochrome P450 enzymes, which are essential for drug metabolism . The nature of these interactions involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules.

Cellular Effects

2-(3-aminoazetidin-1-yl)-N-benzylacetamide exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide has been shown to affect the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to altered neurotransmitter release . This compound also impacts gene expression by binding to specific transcription factors, thereby regulating the transcription of genes involved in cell growth and differentiation . Furthermore, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide affects cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide binds to histamine H3 receptors, leading to partial agonist activity . This binding interaction involves hydrogen bonds and hydrophobic interactions, stabilizing the compound within the receptor’s binding pocket. Additionally, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide inhibits the activity of certain cytochrome P450 enzymes, affecting drug metabolism and detoxification processes . The compound also influences gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(3-aminoazetidin-1-yl)-N-benzylacetamide remains stable under standard laboratory conditions for extended periods . It undergoes gradual degradation when exposed to light and high temperatures . Long-term effects observed in in vitro and in vivo studies include sustained modulation of neurotransmitter release and altered gene expression patterns .

Dosage Effects in Animal Models

The effects of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as modulating neurotransmitter release and improving cognitive function . At high doses, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

2-(3-aminoazetidin-1-yl)-N-benzylacetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . The metabolic flux of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide is influenced by the availability of cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH) and glutathione . These interactions affect the levels of metabolites and the overall metabolic profile of the compound .

Transport and Distribution

The transport and distribution of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by solute carrier transporters, such as organic cation transporters . Once inside the cells, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide binds to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues are influenced by factors such as tissue perfusion and binding affinity to tissue-specific proteins .

Subcellular Localization

The subcellular localization of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide plays a crucial role in its activity and function. This compound is predominantly localized in the cytoplasm and nucleus of cells . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, direct 2-(3-aminoazetidin-1-yl)-N-benzylacetamide to specific compartments or organelles . The subcellular localization of this compound influences its interactions with biomolecules and its overall biological activity .

Propiedades

IUPAC Name |

2-(3-aminoazetidin-1-yl)-N-benzylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-11-7-15(8-11)9-12(16)14-6-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTWIMLOQOHZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(=O)NCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1487807.png)

![[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1487813.png)

![3-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1487820.png)

![[2-(4-Methylphenyl)oxan-3-yl]methanamine](/img/structure/B1487822.png)